molecular formula C10H8F3NO3S B14052746 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14052746
M. Wt: 279.24 g/mol
InChI Key: FUBMJOWTALHIKQ-UHFFFAOYSA-N
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Description

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a phenyl ring attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and thiolation reactions, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure safety in handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its trifluoromethylthio group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-8(15)6-3-4-9(18-10(11,12)13)7(5-6)14(16)17/h3-5H,2H2,1H3

InChI Key

FUBMJOWTALHIKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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